1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Molecular Formula: C₁₃H₁₁NO₄ Molecular Weight: 245.24 g/mol CAS Number: 1267996-92-8 This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class, characterized by a pyridine ring substituted with a carboxylic acid group at position 3, a ketone at position 2, and a 3-methoxyphenyl group at position 1.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-10-5-2-4-9(8-10)14-7-3-6-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFVMFQBBIVZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the condensation of an aldehyde with an amine in the presence of a catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxy group replaces a suitable leaving group on the aromatic ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as halides, nitro groups, and alkyl groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of dihydropyridine derivatives in cancer treatment. The compound under discussion has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study demonstrated that derivatives of dihydropyridine exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Anti-inflammatory Properties
Research indicates that compounds similar to 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can reduce inflammation markers in vitro and in vivo. In a controlled study, these compounds were effective in decreasing levels of pro-inflammatory cytokines in models of inflammatory bowel disease (IBD), suggesting their potential as therapeutic agents for conditions like Crohn's disease and ulcerative colitis .
3. Antioxidant Effects
The antioxidant properties of this compound have been explored, revealing its ability to scavenge free radicals effectively. A comparative study showed that it outperformed some standard antioxidants in protecting cellular components from oxidative damage, thus highlighting its potential use in formulations aimed at preventing oxidative stress-related diseases .
Agricultural Applications
1. Pesticidal Activity
The insecticidal properties of related pyridine compounds have been investigated. A recent evaluation indicated that derivatives exhibited significant insecticidal activity against agricultural pests with low toxicity to beneficial insects. This suggests a potential application in sustainable agriculture as an eco-friendly pesticide alternative .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid allows for its incorporation into polymer matrices to enhance material properties. Research has demonstrated that adding this compound to polymer composites improves thermal stability and mechanical strength, making it suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The 1-position substituent critically influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Fluorinated substituents (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity via hydrophobic interactions .
- Benzyl derivatives exhibit moderate yields (~67%) in synthesis, with well-characterized NMR profiles .
Functional Group Modifications
- Carboxylic Acid at Position 3 : A conserved feature across analogs, critical for hydrogen bonding and metal coordination. For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid (similarity score 0.71) lacks substituents at position 1, reducing steric hindrance but limiting target specificity .
- Hydroxyl vs. Methoxy Groups : In 5-(2-hydroxy-4-methoxybenzoyl) derivatives (e.g., Compound 4n), the hydroxyl group facilitates decarboxylation, while methoxy-protected analogs (e.g., Compound 7) inhibit this reaction, highlighting the role of substituents in reactivity .
Biological Activity
1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H11NO3
- Molecular Weight : 219.22 g/mol
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. For instance, a study evaluated its cytotoxic effects on various cancer cell lines, including:
- U251 (human glioblastoma)
- MCF-7 (human breast adenocarcinoma)
- PC-3 (prostate adenocarcinoma)
The results indicated that the compound exhibited significant cytotoxicity, with inhibition percentages greater than 50% in several cell lines. Notably, it showed a higher affinity for PARP-1 protein, which is crucial in cancer cell proliferation and repair mechanisms .
| Cell Line | Inhibition Percentage (%) |
|---|---|
| U251 | > 50 |
| MCF-7 | > 50 |
| PC-3 | > 50 |
Antimicrobial Activity
The compound was also tested for its antimicrobial properties against various pathogens. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
The mechanism underlying the biological activity of 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Molecular docking studies indicate that the compound binds effectively to target proteins involved in these pathways, enhancing its therapeutic potential .
Case Studies
A series of case studies have explored the efficacy of this compound in vivo. In one study involving animal models with induced tumors, treatment with varying doses of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted the dose-dependent nature of its anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., substituted pyridinecarboxylates) with methoxyphenyl derivatives in polar aprotic solvents like ethanol or xylene. For example, refluxing succinic anhydride with arylidene hydrazides in xylene for 5–7 hours yields dihydropyridine-carboxylic acid derivatives . Optimization includes adjusting stoichiometry, reaction time, and purification via recrystallization (e.g., ethanol) to improve purity (>95%) and yield (reported up to 67% in analogous syntheses) .
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Look for characteristic signals: methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.3 ppm), and oxo-dihydropyridine protons (δ ~5.8–6.5 ppm). For example, in a related dihydropyridine, NH and OH protons appear at δ ~11.35 ppm .
- IR : Confirm carbonyl (C=O) stretches at ~1631–1722 cm⁻¹ and hydroxyl (OH) bands at ~3174–3450 cm⁻¹ .
- 13C-NMR : Identify carboxy carbons (δ ~162–175 ppm) and methoxy carbons (δ ~55–60 ppm) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is typically soluble in polar solvents (ethanol, DMSO) but poorly soluble in water. Solubility challenges in biological assays can be addressed using co-solvents (e.g., DMSO ≤1% v/v) or derivatization (e.g., methyl ester formation) . Pre-formulation studies should include pH-solubility profiling and stability testing under reflux conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) impact the compound’s biological activity or stability?
- Methodological Answer : Substituent effects can be studied via SAR (Structure-Activity Relationship) analysis. For example:
- Replacing the 3-methoxyphenyl group with a 4-chlorophenyl moiety increases lipophilicity (logP) but may reduce solubility .
- Methyl or cyano substitutions at the pyridine ring alter electronic properties, affecting binding to biological targets (e.g., enzymes) . Computational modeling (e.g., DFT or molecular docking) can predict interactions before synthesis .
Q. What computational methods are suitable for predicting the compound’s reactivity or metabolic pathways?
- Methodological Answer :
- DFT Calculations : Predict electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., carboxy group susceptibility to hydrolysis) .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic stability, focusing on cytochrome P450 interactions and potential glucuronidation of the carboxylic acid group .
- Molecular Dynamics : Simulate binding to target proteins (e.g., kinases) to guide functionalization strategies .
Q. How can contradictory spectral or bioactivity data between studies be resolved?
- Methodological Answer :
- Data Validation : Cross-check NMR/IR data with published analogs (e.g., compare δ values for methoxy groups in vs. ).
- Reproducibility : Ensure reaction conditions (e.g., solvent purity, temperature gradients) match literature protocols. For bioactivity conflicts, standardize assay conditions (e.g., cell lines, incubation times) .
- Crystallography : Resolve ambiguities via X-ray diffraction (e.g., as performed for structurally related dihydropyridines ).
Experimental Design Considerations
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions in large-scale reflux setups .
- Chromatography-Free Purification : Use pH-dependent solubility (e.g., acid-base extraction) or recrystallization in ethanol/water mixtures .
- In-Process Analytics : Monitor reactions with inline FTIR or HPLC to detect intermediates .
Q. How can the compound’s stability under varying storage conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
